molecular formula C15H18N4O2S2 B11383387 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11383387
M. Wt: 350.5 g/mol
InChI Key: HQMCGESWJQGPEO-UHFFFAOYSA-N
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Description

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its versatile applications in medicinal chemistry. This compound is characterized by the presence of both acetamido and sulfanyl functional groups, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-thiol with 2,4,6-trimethylphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the acetamido group can produce amines .

Scientific Research Applications

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole ring structure.

    Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.

    Cefazolin: An antibiotic that contains a thiadiazole ring.

Uniqueness

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C15H18N4O2S2/c1-8-5-9(2)13(10(3)6-8)17-12(21)7-22-15-19-18-14(23-15)16-11(4)20/h5-6H,7H2,1-4H3,(H,17,21)(H,16,18,20)

InChI Key

HQMCGESWJQGPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C)C

Origin of Product

United States

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